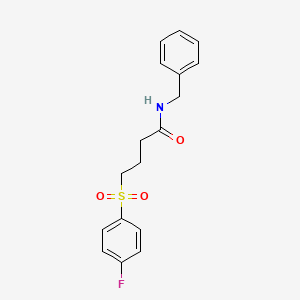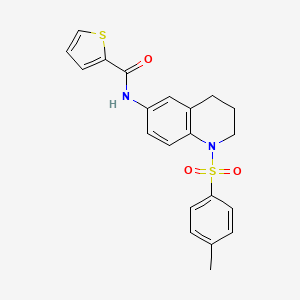![molecular formula C15H24N2O4 B2581669 Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate CAS No. 2361596-69-0](/img/structure/B2581669.png)
Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate, also known as MPAC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPAC belongs to the class of piperidine-containing compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, this compound has been shown to have analgesic properties, reducing pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate is its synthetic nature, which allows for precise control over its chemical structure and purity. This makes it an ideal candidate for drug development. However, the complex synthesis process and the need for careful optimization of reaction conditions can make it challenging to produce this compound in large quantities. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate. One area of interest is the development of this compound-based drugs for the treatment of chronic pain and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cancer cells. Finally, the synthesis of this compound could be optimized to increase yields and reduce the complexity of the process, making it more accessible for research and drug development.
Métodos De Síntesis
The synthesis of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of piperidine with acryloyl chloride to form N-acryloyl piperidine. This intermediate is then reacted with L-valine methyl ester to form the desired product, this compound. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions and purification steps to obtain a pure product.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-4-6-12(15(20)21-3)16-14(19)11-7-9-17(10-8-11)13(18)5-2/h5,11-12H,2,4,6-10H2,1,3H3,(H,16,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERWUTMZKPBXCU-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)NC(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OC)NC(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

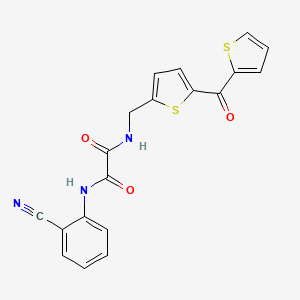
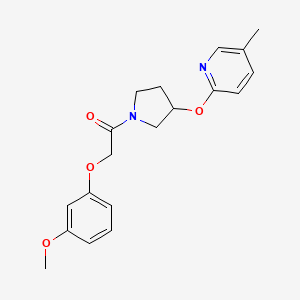
![(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2581591.png)
![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate](/img/structure/B2581593.png)
![N-[(S)-1-(Trifluoromethyl)-3-oxo-3-phenylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B2581594.png)
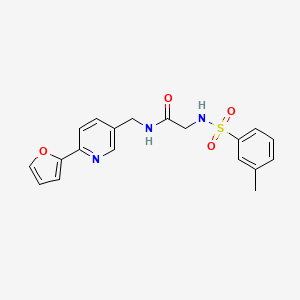
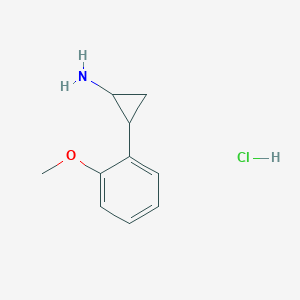
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate](/img/structure/B2581598.png)

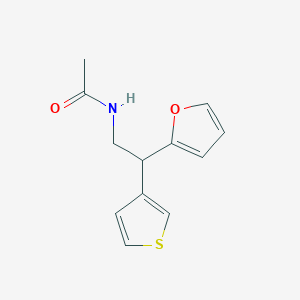
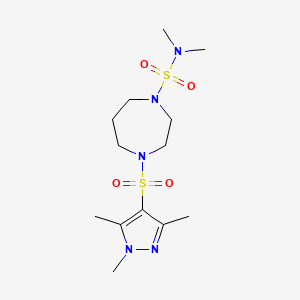
![[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2581607.png)
